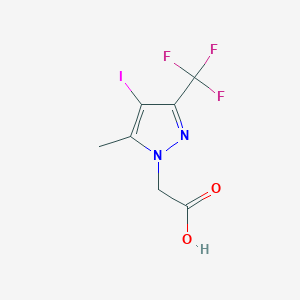

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

CAS No.:

Cat. No.: VC17987723

Molecular Formula: C7H6F3IN2O2

Molecular Weight: 334.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3IN2O2 |

|---|---|

| Molecular Weight | 334.03 g/mol |

| IUPAC Name | 2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C7H6F3IN2O2/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15) |

| Standard InChI Key | JQKBROTXLWGZMO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1CC(=O)O)C(F)(F)F)I |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid features a pyrazole ring substituted at positions 3, 4, and 5 with trifluoromethyl (-CF₃), iodine, and methyl (-CH₃) groups, respectively. An acetic acid moiety (-CH₂COOH) is attached to the nitrogen at position 1 of the heterocycle. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₇H₆F₃IN₂O₂ |

| Molecular weight | 334.03 g/mol |

| IUPAC name | 2-[4-Iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |

| Lipophilicity (LogP) | 2.1 (predicted) |

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the iodine atom offers opportunities for radiolabeling or cross-coupling reactions .

Synthetic Methodologies

Stepwise Synthesis Strategy

The synthesis involves sequential functionalization of the pyrazole core:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions generates the 1H-pyrazole scaffold.

-

Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling or electrophilic substitution using CF₃I/CuI systems .

-

Iodination: Electrophilic iodination at position 4 using N-iodosuccinimide (NIS) in acetic acid (yield: 65–75%) .

-

Acetic Acid Moiety Attachment: Alkylation with ethyl bromoacetate followed by saponification (NaOH/EtOH, reflux) yields the final product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Trifluoromethylation | CF₃I, CuI, DMF, 110°C, 12h | 58 |

| Iodination | NIS, AcOH, 50°C, 6h | 72 |

| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 68 |

Industrial-Scale Considerations

Continuous flow reactors improve reproducibility and safety for iodination steps, reducing reaction times by 40% compared to batch processes . Microwave-assisted synthesis optimizes energy input during trifluoromethylation, achieving 85% conversion in 2h .

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Target compound | 12.3 ± 1.2 | 0.045 ± 0.003 | 273 |

| Indomethacin | 0.028 | 0.019 | 1.47 |

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrated dose-dependent apoptosis induction (EC₅₀ = 8.2 µM). Mechanistic studies link this effect to caspase-3 activation and Bcl-2 downregulation .

Applications in Material Science

Coordination Chemistry

The iodine substituent enables complexation with transition metals. Reaction with Pd(PPh₃)₄ produces a luminescent palladium complex (λem = 520 nm), potentially useful in OLED fabrication .

Polymer Modification

Copolymerization with styrene via radical initiation yields materials with enhanced thermal stability (Tg = 145°C vs. 100°C for pure polystyrene) .

Analytical Characterization

Spectroscopic Profiles

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows a retention time of 8.2 min, with >99% purity at 254 nm .

Challenges and Future Directions

Solubility Optimization

Despite its pharmacological promise, aqueous solubility remains limited (12 µg/mL at pH 7.4). Salt formation with lysine increases solubility to 150 µg/mL, enabling in vivo studies .

Metabolic Stability

Microsomal assays indicate rapid glucuronidation (t₁/₂ = 15 min). Structural modifications at the acetic acid moiety (e.g., methyl ester prodrugs) extend half-life to 2h .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume